

3,4,5-Trichloropyridine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,5-Trichloropyridine**

Cat. No.: **B1364703**

[Get Quote](#)

An In-depth Technical Guide to 3,4,5-Trichloropyridine

This guide provides a comprehensive overview of **3,4,5-Trichloropyridine**, a significant chlorinated pyridine derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a key intermediate in synthesis. The document details its chemical identity, physical properties, experimental protocols for its synthesis, and its primary applications.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is **3,4,5-trichloropyridine**^{[1][2]}. It is a pyridine derivative where hydrogen atoms at the 3, 4, and 5 positions have been substituted by chlorine atoms.

Synonyms and Identifiers:

- Pyridine, 3,4,5-trichloro-
- CAS Number: 33216-52-3^{[1][3][4]}
- PubChem CID: 3786531^{[3][5]}
- MDL Number: MFCD00051685^{[3][4]}

Physicochemical Properties

3,4,5-Trichloropyridine is a compound with distinct physical and chemical characteristics that are crucial for its application in synthesis. Under standard conditions, it can appear as a colorless to light yellow liquid or an off-white to yellow crystalline powder[3][6]. It possesses a unique, non-pungent odor[6]. The presence of three electronegative chlorine atoms reduces the electron density of the pyridine ring, making it less susceptible to electrophilic substitution compared to pyridine itself[6].

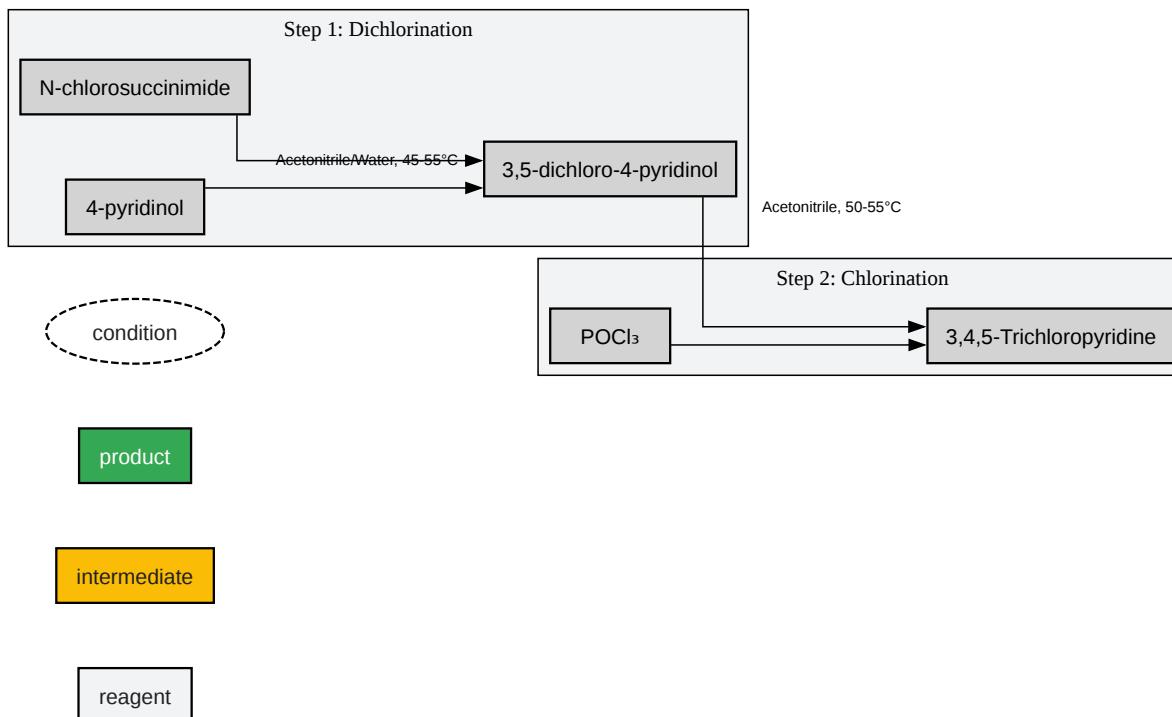
The quantitative properties of **3,4,5-Trichloropyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Cl ₃ N	[1][3][4]
Molecular Weight	182.44 g/mol	[3][4]
Appearance	Off-white to yellow crystalline powder; Colorless to light yellow liquid	[3][6]
Melting Point	75-77 °C (decomposes)	[4][7]
Boiling Point	approx. 245-247 °C	[6]
Density	approx. 1.56 g/cm ³	[6]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, and acetone.	[6]
InChI Key	KKWRVUBDCJQHBZ- UHFFFAOYSA-N	[1][2][4]
SMILES String	Clc1cncc(Cl)c1Cl	[1][4]

Experimental Protocols

3,4,5-Trichloropyridine serves as a vital intermediate. The following protocols describe its synthesis and an example of its use in further chemical preparations.

Synthesis of 3,4,5-Trichloropyridine


A common method for the preparation of **3,4,5-Trichloropyridine** involves a two-step process starting from 4-pyridinol[8].

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

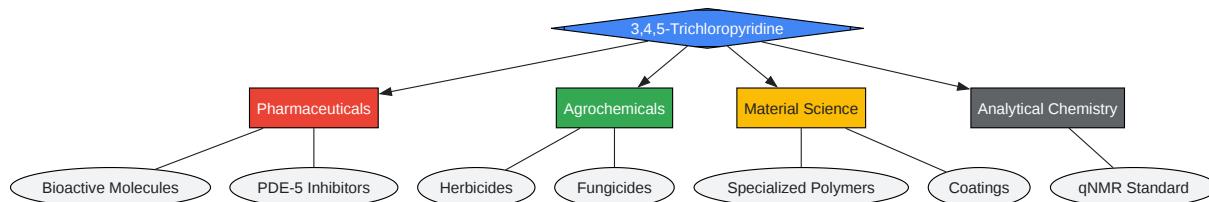
- A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 vol) and water (0.1 vol) is prepared and heated to 40°C with stirring[8].
- N-chlorosuccinimide (2.2 equivalents) is added to the solution in portions[8].
- The reaction mixture is stirred at a temperature of 45-55°C for 6-8 hours. The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC)[8].
- Upon completion, the mixture is cooled and stirred for an additional 3-4 hours[8].
- The resulting solid is filtered and washed sequentially with acetonitrile (2.0 vol) and water (7.0 vol)[8].
- The product is dried in an oven until a constant weight is achieved[8].

Step 2: Synthesis of **3,4,5-Trichloropyridine**

- To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 vol), add phosphorus oxychloride (POCb) (2.0 equivalents)[8].
- The reaction mixture is heated to 50-55°C and stirred for 24 hours, with reaction progress monitored by HPLC[8].
- After the reaction is complete, the mixture is cooled and slowly poured into water (5.0 vol) maintained at 2-10°C[8].
- The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous NaOH solution[8].
- The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 vol, followed by 2 x 10.0 vol)[8].

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **3,4,5-Trichloropyridine**.


Oxidation Reaction

3,4,5-Trichloropyridine can undergo oxidation. A practical and efficient method involves using trifluoroacetic anhydride (TFAA) in the presence of a hydrogen peroxide-urea complex[4][7]. This reaction is particularly useful for electron-deficient pyridines.

Applications in Research and Development

3,4,5-Trichloropyridine is a versatile building block with significant applications across several industries, primarily due to its unique chemical structure that allows for further functionalization[3].

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals[3][9]. By undergoing structural modifications, it can be used to develop lead compounds with specific pharmacological activities, potentially paving the way for new therapeutic agents[3][6]. It has also been studied in the context of its potential as a PDE-5 inhibitor[9].
- Agrochemicals: The compound is widely used in the creation of pesticides, including herbicides and fungicides[3]. Its structure is a key component in developing compounds that can target specific pests while aiming to minimize environmental impact, contributing to sustainable agricultural practices[3].
- Material Science: **3,4,5-Trichloropyridine** is employed in the synthesis of specialized polymers and coatings[3]. Its unique structure can impart special electrical, optical, or mechanical properties to materials, finding use in the preparation of novel conductive polymers or optically sensitive materials[6].
- Analytical Chemistry: It may be used as a secondary standard in quantitative Nuclear Magnetic Resonance (qNMR) studies for the purity determination of pharmaceuticals[7].

[Click to download full resolution via product page](#)

Caption: Applications of **3,4,5-Trichloropyridine** as a key chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5-Trichloropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 3,4,5-Trichloropyridine [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4,5-Trichloropyridine 98 33216-52-3 [sigmaaldrich.com]
- 5. 3,4,5-Trichloropyridine | C5H2Cl3N | CID 3786531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. guidechem.com [guidechem.com]
- 9. 3,4,5-Trichloropyridine | 33216-52-3 | FT75702 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [3,4,5-Trichloropyridine IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1364703#3-4-5-trichloropyridine-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com